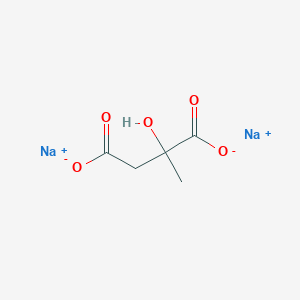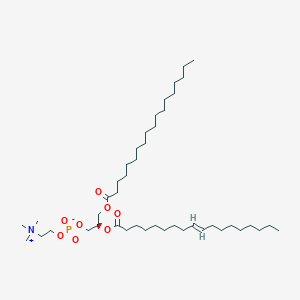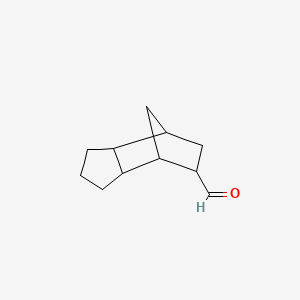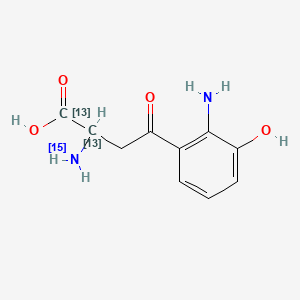
2-Aminoethanesulfonic tetracosanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Lignoceroyl Taurine can be synthesized through the reaction of lignoceric acid with taurine. The reaction typically involves the activation of lignoceric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions and using efficient purification techniques to obtain high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Lignoceroyl Taurine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by FAAH, leading to the formation of lignoceric acid and taurine.
Oxidation: Can be oxidized to form corresponding sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: FAAH enzyme, physiological conditions (pH 7.4, 37°C).
Major Products Formed
Hydrolysis: Lignoceric acid and taurine.
Oxidation: Sulfonic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Lignoceroyl Taurine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of taurine-conjugated fatty acids.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and inflammation.
Industry: Used in the development of bioactive lipids and as a reference standard in lipidomics research.
Wirkmechanismus
N-Lignoceroyl Taurine exerts its effects primarily through interaction with FAAH, which hydrolyzes the compound into lignoceric acid and taurine . It also activates members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These interactions influence various cellular processes, including inflammation and pain signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Arachidonoyl Taurine: Another taurine-conjugated fatty acid with similar biological activities.
N-Oleoyl Taurine: Known for its role in lipid signaling and metabolism.
N-Palmitoyl Taurine: Involved in cellular signaling pathways.
Uniqueness
N-Lignoceroyl Taurine is unique due to its long lignoceric acid chain, which influences its interaction with enzymes and receptors differently compared to other taurine-conjugated fatty acids . Its specific activation of TRPV1 and TRPV4 channels also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C26H53NO4S |
|---|---|
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
2-aminoethylsulfonyl tetracosanoate |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)31-32(29,30)25-24-27/h2-25,27H2,1H3 |
InChI-Schlüssel |
GLXKZOPTGNEHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OS(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)



![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
